molecular formula C8H8BrClS B2819571 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene CAS No. 1310947-47-7

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene

Cat. No.: B2819571
CAS No.: 1310947-47-7
M. Wt: 251.57
InChI Key: VDYKZFAVOVELEH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is a versatile chemical compound with the molecular formula C8H8BrClS. It is characterized by the presence of bromine, chlorine, and ethylsulfanyl groups attached to a benzene ring. This compound is widely used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene typically involves the introduction of bromine and chlorine atoms onto a benzene ring, followed by the addition of an ethylsulfanyl group. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced sequentially. The ethylsulfanyl group can be added using thiolation reactions, often involving reagents like ethylthiol and a suitable catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene is extensively used in scientific research due to its versatility:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is employed in the creation of advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies to understand its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-(ethylsulfanyl)benzene involves its interaction with various molecular targets. The presence of bromine and chlorine atoms allows it to participate in halogen bonding, while the ethylsulfanyl group can engage in thiol-disulfide exchange reactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorobenzene: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.

    4-Bromo-1-chloro-2-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-chloro-1-(ethylsulfanyl)benzene stands out due to the presence of the ethylsulfanyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

4-bromo-2-chloro-1-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYKZFAVOVELEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310947-47-7
Record name 4-bromo-2-chloro-1-(ethylsulfanyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium ethanethiolate (2.0 g) was added to a solution of 4-bromo-2-chloro-1-fluorobenzene (5.0 g) in N,N-dimethylformamide (20 mL), and the mixture was stirred at 65° C. for two hours. The reaction solution was poured into water, followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:1→0:100) to give the title compound as a colorless oil (4.8 g).
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2 g
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5 g
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20 mL
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